N-(Piperidinoethyl)ethylenediamine
Overview
Description
N-(Piperidinoethyl)ethylenediamine is an organic compound with the molecular formula C9H21N3. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(Piperidinoethyl)ethylenediamine, also known as (2-AMINOETHYL)[2-(PIPERIDIN-1-YL)ETHYL]AMINE, is a complex compound with multiple potential targetsIt has been suggested that it may interact with gaba receptors in the central and peripheral nervous systems .
Mode of Action
The compound has been shown to activate GABA receptors, partly by a direct action and partly by releasing endogenous GABA . These effects have been shown to be produced by the complexation of the compound with bicarbonate to form a carbamate . This interaction with its targets leads to changes in neuronal excitability, which can have various downstream effects.
Biochemical Pathways
The activation of GABA receptors by this compound can affect several biochemical pathways. GABA receptors are involved in inhibitory neurotransmission in the brain, so their activation can lead to decreased neuronal excitability. This can have downstream effects on various neurological processes, potentially influencing behavior, cognition, and other brain functions .
Pharmacokinetics
It’s known that after oral administration, ethylenediamine (a related compound) has a bioavailability of about 034, due to a substantial first-pass effect . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of 0.55 hours . These properties may impact the bioavailability and effectiveness of this compound.
Result of Action
The activation of GABA receptors by this compound can lead to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, potentially influencing a wide range of neurological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of bicarbonate ions in the environment can enhance the compound’s ability to activate GABA receptors . Other factors, such as pH, temperature, and the presence of other substances, could also potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Piperidinoethyl)ethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of 1-(2-Chloroethyl)-piperidine with ethylenediamine. The reaction typically occurs in water at 80°C for 24 hours . Another method involves the use of 1,2-diaminoethane and piperidine under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidinoethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a variety of amine derivatives.
Scientific Research Applications
N-(Piperidinoethyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups, used as a building block in chemical synthesis.
1,2-Diaminopropane: Similar to ethylenediamine but with an additional methyl group, used in similar applications.
1,3-Diaminopropane: Another similar compound with a different arrangement of amino groups.
Uniqueness
N-(Piperidinoethyl)ethylenediamine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metal ions and increases its potential for various applications in research and industry.
Properties
IUPAC Name |
N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c10-4-5-11-6-9-12-7-2-1-3-8-12/h11H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAHNQKCWITUJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063967 | |
Record name | 1,2-Ethanediamine, N-[2-(1-piperidinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-69-4 | |
Record name | N1-[2-(1-Piperidinyl)ethyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5625-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-(2-(1-piperidinyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-[2-(1-piperidinyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N-[2-(1-piperidinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(1-piperidinyl)ethyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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